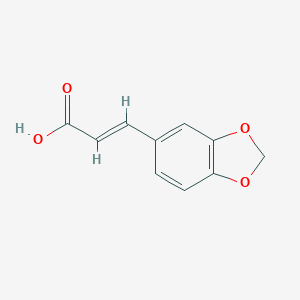
3,4-Methylenedioxycinnamic acid
概要
説明
3,4-Methylenedioxycinnamic acid is a hydroxycinnamic acid . It is a natural product found in Brombya platynema and Helichrysum arenarium . The molecular formula of 3,4-Methylenedioxycinnamic acid is C10H8O4 . The IUPAC name is (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid .
Synthesis Analysis
The trans-3,4-(methylenedioxy)cinnamic acid was used as a precursor for the synthesis of transition metal compounds . In another study, 17 novel 3,4-(methylenedioxy)cinnamic acid amide-dithiocarbamate derivatives were synthesized based on the principle of pharmacophore assembly .
Molecular Structure Analysis
The molecular weight of 3,4-Methylenedioxycinnamic acid is 192.1681 . The molecular structural parameters and thermodynamic properties of trans–3,4–(methylenedioxy)cinnamic acid have been determined by B3LYP method by using 6–311++G** and cc–pVTZ basis sets .
Chemical Reactions Analysis
3,4-(Methylenedioxy)cinnamic acid is an inhibitor of the phenylpropanoid enzyme 4-hydroxycinnamoyl-CoA ligase . It undergoes electron transfer reaction with trichloromethylperoxyl radical and the reaction has been studied by pulse radiolysis .
Physical And Chemical Properties Analysis
3,4-(Methylenedioxy)cinnamic acid is a white to light yellow granular powder .
科学的研究の応用
Chemical Synthesis
3,4-Methylenedioxycinnamic acid is used in the synthesis of various chemical compounds. It’s a non-canonical amino acid that rapidly reacts .
Inhibitor of Phenylpropanoid Enzyme
This compound acts as an inhibitor of the phenylpropanoid enzyme 4-hydroxycinnamoyl-CoA ligase . Phenylpropanoid enzymes play a crucial role in the biosynthesis of various secondary metabolites in plants.
Electron Transfer Reactions
3,4-Methylenedioxycinnamic acid undergoes electron transfer reactions with trichloromethylperoxyl radical . This property can be utilized in studies related to electron transfer mechanisms and kinetics.
Biochemical Research
As a part of the phenylpropanoids class of compounds, 3,4-Methylenedioxycinnamic acid is used in biochemical research, particularly in the study of aromatic polyketides .
Building Blocks in Organic Synthesis
This compound serves as a building block in the synthesis of heterocyclic compounds . It’s used in the creation of dioxoles, a class of five-membered heterocyclic compounds .
作用機序
Target of Action
The primary target of 3,4-Methylenedioxycinnamic acid is the phenylpropanoid enzyme 4-hydroxycinnamoyl-CoA ligase . This enzyme plays a crucial role in the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide range of secondary metabolites in plants.
Mode of Action
3,4-Methylenedioxycinnamic acid acts as an inhibitor of the phenylpropanoid enzyme 4-hydroxycinnamoyl-CoA ligase . By inhibiting this enzyme, it interferes with the normal function of the phenylpropanoid pathway.
Biochemical Pathways
The phenylpropanoid pathway is a major secondary metabolic pathway in plants that produces a variety of compounds including flavonoids, lignins, and other phenolic compounds. The inhibition of the 4-hydroxycinnamoyl-CoA ligase enzyme by 3,4-Methylenedioxycinnamic acid disrupts this pathway, affecting the production of these compounds .
Result of Action
The inhibition of the phenylpropanoid enzyme by 3,4-Methylenedioxycinnamic acid leads to an increase in the formation of soluble phenolics, particularly vanillic acid . This can have various effects at the molecular and cellular levels, depending on the specific context and environment.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2,(H,11,12)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQYZMGOKIROEC-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901400 | |
| Record name | (2E)‐3‐(2H‐1,3‐Benzodioxol‐5‐yl)prop‐2‐enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream to yellow powder; [Alfa Aesar MSDS] | |
| Record name | 3,4-(Methylenedioxy)cinnamic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18103 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000248 [mmHg] | |
| Record name | 3,4-(Methylenedioxy)cinnamic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18103 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3,4-Methylenedioxycinnamic acid | |
CAS RN |
38489-76-8, 2373-80-0 | |
| Record name | 3,4-Methylenedioxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038489768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-3,4-(methylenedioxy)cinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.411 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-METHYLENEDIOXYCINNAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8H0WPJ08Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,4-Methylenedioxycinnamic acid exert its phytotoxic effects?
A: 3,4-Methylenedioxycinnamic acid (MDCA) exhibits phytotoxicity primarily by disrupting auxin homeostasis in plants. [] It accomplishes this through multiple mechanisms:
- Conversion to Piperonylic Acid: MDCA is metabolized into piperonylic acid (PA) within the plant. PA acts as an inhibitor of cinnamate-4-hydroxylase (C4H), an enzyme involved in the phenylpropanoid pathway. This inhibition affects the biosynthesis of various metabolites, contributing to the compound's phytotoxic properties. []
- Interference with Auxin Transport: MDCA disrupts auxin gradients by interfering with auxin efflux, impacting plant growth and development. []
- Alteration of Auxin Metabolism: MDCA influences auxin biosynthesis, conjugation, and catabolism, further contributing to the disruption of auxin homeostasis. []
Q2: How does 3,4-Methylenedioxycinnamic acid impact lignin production in plants?
A: 3,4-Methylenedioxycinnamic acid (MDCA) indirectly affects lignin production by inhibiting 4-coumarate:CoA ligase (4CL), a key enzyme in the phenylpropanoid pathway responsible for lignin biosynthesis. [] While MDCA itself doesn't directly increase lignin monomers, its presence can lead to a reduction in lignin content when combined with other allelochemicals like p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid. []
Q3: What is the molecular formula and weight of 3,4-Methylenedioxycinnamic acid?
A3: The molecular formula of 3,4-Methylenedioxycinnamic acid is C10H8O4, and its molecular weight is 192.17 g/mol.
Q4: What is known about the stability of 3,4-Methylenedioxycinnamic acid?
A: While specific stability data for 3,4-Methylenedioxycinnamic acid under various conditions is limited in the provided research, we know that it can be synthesized into a stable crystalline solid, 5,6-Carbonyldioxyindole, which is susceptible to hydrolysis back to 5,6-dihydroxyindole. [] Further research is needed to fully elucidate its stability profile under different environmental conditions.
Q5: Are there any known catalytic properties or applications of 3,4-Methylenedioxycinnamic acid?
A: Current research primarily focuses on 3,4-Methylenedioxycinnamic acid as a substrate or inhibitor in biological systems, particularly concerning its interaction with enzymes like C4H and 4CL. [, ] Its potential as a catalyst in chemical reactions remains largely unexplored.
Q6: Have computational methods been employed to study 3,4-Methylenedioxycinnamic acid?
A: Yes, computational studies have been conducted on trans-3,4-(methylenedioxy)cinnamic acid, exploring its energy profile, structure, and spectroscopic properties using quantum chemical calculations. []
Q7: How does the structure of 3,4-Methylenedioxycinnamic acid influence its activity?
A: Structural modifications to 3,4-Methylenedioxycinnamic acid, particularly the presence or absence of the methylenedioxy group and the double bond at C-7, significantly affect its biological activity, especially its antiparasitic activity. [] Simplified derivatives lacking the double bond at C-7 demonstrated increased antiparasitic activity against Trypanosoma cruzi. [] This suggests that the methylenedioxy group and the double bond play crucial roles in its interaction with biological targets.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



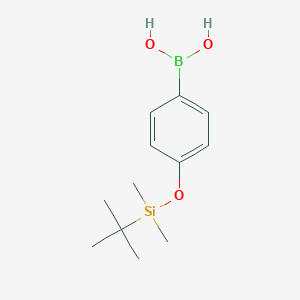

![N,N,N',N'-tetrakis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]butane-1,4-diamine](/img/structure/B120891.png)


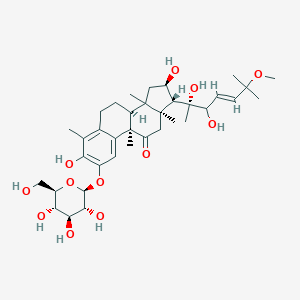
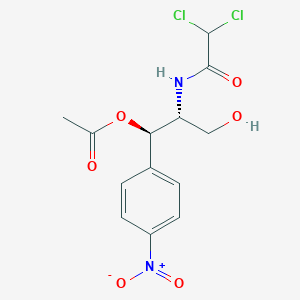
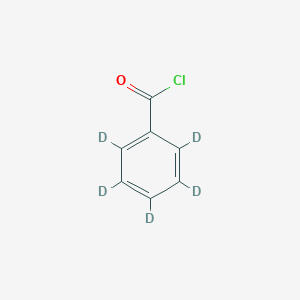
![Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B120915.png)
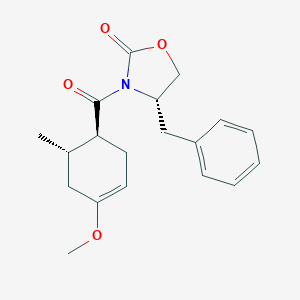
![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B120931.png)


